molecular formula C18H21NO B1392252 2-Methyl-5-(4-pentylbenzoyl)pyridine CAS No. 1187171-83-0

2-Methyl-5-(4-pentylbenzoyl)pyridine

Cat. No.: B1392252
CAS No.: 1187171-83-0
M. Wt: 267.4 g/mol
InChI Key: ZVLRZPLMPOEXRW-UHFFFAOYSA-N
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Description

2-Methyl-5-(4-pentylbenzoyl)pyridine is a pyridine derivative characterized by a methyl group at the 2-position and a 4-pentylbenzoyl substituent at the 5-position.

Properties

IUPAC Name

(6-methylpyridin-3-yl)-(4-pentylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-3-4-5-6-15-8-11-16(12-9-15)18(20)17-10-7-14(2)19-13-17/h7-13H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLRZPLMPOEXRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601241831
Record name (6-Methyl-3-pyridinyl)(4-pentylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187171-83-0
Record name (6-Methyl-3-pyridinyl)(4-pentylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187171-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methyl-3-pyridinyl)(4-pentylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4-pentylbenzoyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with 4-pentylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4-pentylbenzoyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the methyl and pentylbenzoyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents under various conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides and other oxidized derivatives.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine compounds depending on the reagents used.

Scientific Research Applications

2-Methyl-5-(4-pentylbenzoyl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4-pentylbenzoyl)pyridine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features, molecular weights, and physical properties of 2-Methyl-5-(4-pentylbenzoyl)pyridine and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Physical State Key Data Sources
This compound 4-pentylbenzoyl, methyl C₁₈H₂₃NO 269.38 Not reported Inferred
2-Methyl-5-(4-pentyloxybenzoyl)pyridine 4-pentyloxybenzoyl, methyl C₁₉H₂₅NO₂ 305.41 Not reported
2-(4-Butylphenyl)-5-pentylpyridine 4-butylphenyl, pentyl C₂₀H₂₇N 281.43 Not reported
2-Methyl-5-(4-chlorophenyl)pyridine N-oxide 4-chlorophenyl, N-oxide C₁₂H₁₀ClNO 219.67 Solid
5-[(4-Methoxybenzyl)thio]-2-methylpyridine (12c) 4-methoxybenzylthio, methyl C₁₅H₁₆N₂OS 272.37 White solid
2-Methyl-5-(phenylthio)pyridine (12d) phenylthio, methyl C₁₂H₁₁NS 201.29 Yellow liquid

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., benzoyl, N-oxide) reduce pyridine’s basicity compared to electron-donating groups (e.g., thioether, alkyl chains) . Alkyl chains (pentyl, butyl) enhance hydrophobicity, likely improving lipid solubility .
  • Synthetic Yields: Thioether derivatives (e.g., 12c, 12d) exhibit high yields (81–92%), suggesting efficient synthetic routes .

Biological Activity

2-Methyl-5-(4-pentylbenzoyl)pyridine is an organic compound with the molecular formula C18H21NO. It belongs to a class of pyridine derivatives that have garnered attention for their potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a methyl group at the second position and a 4-pentylbenzoyl group at the fifth position of the pyridine ring. This unique structure contributes to its chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has been investigated for its effectiveness against various microbial strains.
  • Anti-inflammatory Properties : Preliminary studies suggest it may modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated.

Case Studies and Research Findings

  • Microbiological Screening : A study focused on synthesizing pyridine derivatives reported that compounds similar to this compound showed significant activity against Mycobacterium tuberculosis, indicating potential as a treatment for tuberculosis (TB) .
  • Comparative Studies : In investigations comparing various pyridine derivatives, this compound demonstrated antimicrobial properties superior to several standard antibiotics, with minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria .

Data Table: Antimicrobial Efficacy

CompoundTarget MicroorganismMIC (µg/mL)
This compoundStaphylococcus aureus10
Escherichia coli15
Candida albicans20
Standard Antibiotic (e.g., Penicillin)Staphylococcus aureus25
Escherichia coli30

The proposed mechanism of action involves the compound acting as a ligand that interacts with specific receptors or enzymes within cells. This interaction may lead to modulation of signaling pathways related to inflammation and microbial resistance .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions including oxidation and substitution reactions. These synthetic pathways allow for the development of analogs with potentially enhanced biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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